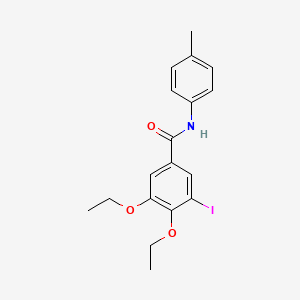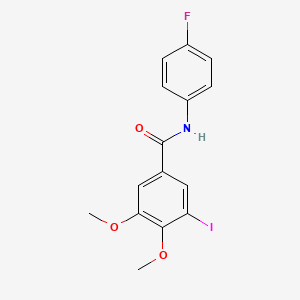
3-bromo-4,5-diethoxy-N-(4-methylphenyl)benzamide
Vue d'ensemble
Description
“3-bromo-4,5-diethoxy-N-(4-methylphenyl)benzamide” is a benzamide derivative. Benzamides are compounds containing a benzene ring attached to an amide functional group . This particular compound has additional functional groups including a bromine atom, two ethoxy groups, and a methyl group on the phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The bromine atom could be added through electrophilic aromatic substitution, and the ethoxy groups through nucleophilic aromatic substitution. The amide group could be added in the final step through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the various functional groups attached at the positions indicated by the numbers in the name. The bromine atom would be expected to add significant weight to the molecule, and the ethoxy groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially participate in a variety of chemical reactions. The bromine atom could be replaced by other groups through nucleophilic aromatic substitution, and the amide group could be hydrolyzed to yield a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make it relatively heavy and possibly quite reactive. The ethoxy groups could potentially make it somewhat polar, influencing its solubility properties .Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The amide group is a common feature in many drugs and could potentially be involved in binding to biological targets .
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4,5-diethoxy-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-4-22-16-11-13(10-15(19)17(16)23-5-2)18(21)20-14-8-6-12(3)7-9-14/h6-11H,4-5H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFLDJHBSWIHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)C)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-5-(3-chlorophenyl)-2-furamide](/img/structure/B3498384.png)
![2-(2-methylphenoxy)-N-[[2-(4-methylsulfonylpiperazin-1-yl)phenyl]carbamothioyl]acetamide](/img/structure/B3498387.png)

![N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B3498406.png)
![N-[[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B3498409.png)
![N-({[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3498415.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B3498421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-nitrobenzamide](/img/structure/B3498426.png)
![6-ETHYL-1-[5-(6-ETHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)THIOPHENE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B3498432.png)
![5-bromo-2-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B3498439.png)
![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B3498444.png)
![(5Z)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3498447.png)


